Quantitative iNOS Inhibitory Activity of 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one
6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one exhibits measurable inhibitory activity against inducible nitric oxide synthase (iNOS)-mediated nitric oxide production in a well-defined cellular assay. The compound demonstrated an IC50 of 46.1 μM (4.61E+4 nM) in LPS-stimulated mouse RAW 264.7 macrophage cells, measured after a 15-minute pretreatment period prior to LPS challenge [1]. This represents a quantifiable baseline for the iNOS inhibitory activity of this specific substitution pattern. In comparison, a related 8-nitroquinazoline derivative, N-(3-bromophenyl)-8-nitroquinazolin-4-amine, exhibits an IC50 of 10 μM (1.00E+4 nM) against EGFR kinase, highlighting the target-specific differentiation between the two compounds and demonstrating that the 6-bromo-7-methyl substitution pattern of the target compound confers a distinct biological profile [2]. Additionally, a class-level reference from 6-bromo-quinazolinone derivatives demonstrates potent inhibition of COX-2, iNOS, and ICAM-1 expression in human keratinocyte NCTC-2544 cells, confirming the general anti-inflammatory potential of the 6-bromo-quinazolinone substructure and providing SAR context for the target compound [3].
| Evidence Dimension | Inhibition of iNOS-mediated nitric oxide production (anti-inflammatory activity) |
|---|---|
| Target Compound Data | IC50 = 46.1 μM (4.61E+4 nM) |
| Comparator Or Baseline | N-(3-bromophenyl)-8-nitroquinazolin-4-amine: IC50 = 10 μM (1.00E+4 nM) against EGFR kinase; 6-bromo-quinazolinone derivatives: potent inhibition of COX-2, iNOS, and ICAM-1 expression in human keratinocytes |
| Quantified Difference | Target compound IC50 is approximately 4.6-fold higher (less potent) than comparator's EGFR IC50; comparator targets EGFR kinase whereas target compound acts on iNOS in cellular context |
| Conditions | LPS-stimulated mouse RAW 264.7 macrophage cells, 15-minute pretreatment before LPS challenge, measured after 20 minutes; comparator tested in EGFR kinase enzyme assay |
Why This Matters
This quantitative data provides a verifiable benchmark for iNOS inhibition, enabling researchers to compare the specific activity of this substitution pattern against analogs in anti-inflammatory screening cascades and to make informed procurement decisions based on target engagement profiles rather than generic scaffold activity claims.
- [1] BindingDB. BDBM50357559 (CHEMBL1915391). Affinity Data: IC50 = 4.61E+4 nM. Inhibition of iNOS-mediated nitric oxide production in LPS-stimulated mouse RAW 264.7 cells. Available at: http://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50357559. View Source
- [2] BindingDB. BDBM3299: N-(3-bromophenyl)-8-nitroquinazolin-4-amine. Affinity Data: IC50 = 1.00E+4 nM against EGFR kinase. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=3299. View Source
- [3] Barone M, Pistarà V, Frasca G, Scriba M, Catalfo A, Santagati A. Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives. Med Chem Res. 2015;24(6):2461-2475. View Source
